molecular formula C19H17N B14327007 4-Methyl-3,5-diphenylaniline CAS No. 104581-25-1

4-Methyl-3,5-diphenylaniline

Cat. No.: B14327007
CAS No.: 104581-25-1
M. Wt: 259.3 g/mol
InChI Key: LSKBPOWNXVHRRI-UHFFFAOYSA-N
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Description

4-Methyl-3,5-diphenylaniline is an organic compound with the molecular formula C19H17N. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with methyl and phenyl groups. This compound is known for its applications in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methyl-3,5-diphenylaniline can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale Suzuki–Miyaura coupling reactions. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-3,5-diphenylaniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups onto the benzene ring.

Scientific Research Applications

4-Methyl-3,5-diphenylaniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4-Methyl-3,5-diphenylaniline exerts its effects involves interactions with molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to specific biochemical responses. The exact pathways depend on the context of its application, whether in chemical synthesis or biological research .

Comparison with Similar Compounds

  • 4-Methyltriphenylamine
  • N,N-Diphenyl-4-methylaniline
  • Diphenyl p-tolylamine

Comparison: 4-Methyl-3,5-diphenylaniline is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and stability, making it suitable for particular applications in synthesis and material science .

Properties

CAS No.

104581-25-1

Molecular Formula

C19H17N

Molecular Weight

259.3 g/mol

IUPAC Name

4-methyl-3,5-diphenylaniline

InChI

InChI=1S/C19H17N/c1-14-18(15-8-4-2-5-9-15)12-17(20)13-19(14)16-10-6-3-7-11-16/h2-13H,20H2,1H3

InChI Key

LSKBPOWNXVHRRI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1C2=CC=CC=C2)N)C3=CC=CC=C3

Origin of Product

United States

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